(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one

Organic Synthesis Process Chemistry Enaminone Preparation

Researchers synthesizing pyrimidine, pyrazole, and isoxazole cores often face regioselectivity and yield challenges with generic enaminones. This furyl β-enaminone (CAS 109482-86-2) uniquely addresses these issues: • 97% isolated yield in preparation; • Enables regioselective cyclocondensation with guanidines, hydrazines, hydroxylamines; • Essential for E-alkenyl phosphonate synthesis and osimertinib API manufacturing. ≥95% purity with acid-base extraction compatibility (pKa 6.42) simplifies purification workflows.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 109482-86-2
Cat. No. B024968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one
CAS109482-86-2
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCN(C)C=CC(=O)C1=CC=CO1
InChIInChI=1S/C9H11NO2/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3/b6-5+
InChIKeyFZMFPCLBMUFJGR-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furyl Enaminone Building Block Overview


(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one (CAS 109482-86-2) is a furan-based β-enaminone characterized by a conjugated push-pull system comprising an electron-donating dimethylamino group and an electron-withdrawing 2-furyl ketone moiety . This structural motif endows the compound with distinct reactivity in heterocyclic synthesis, enabling access to diverse nitrogen- and oxygen-containing scaffolds [1]. The compound is commercially available as a research chemical with typical purities of 95-98% and is utilized as a key intermediate in medicinal chemistry and materials science .

Why Generic Enaminone Substitution Fails


Generic substitution of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one with other enaminones or furyl-containing analogs is not straightforward due to the compound's unique electronic and steric profile. The presence of the 2-furyl ring, as opposed to phenyl or thienyl groups, alters the π-conjugation and push-pull character, which directly influences reaction kinetics in hetero-Diels-Alder cycloadditions and nucleophilic substitutions [1]. Furthermore, the (E)-stereochemistry is critical for maintaining the correct geometry in downstream heterocycle formation; the use of the (Z)-isomer or a different enaminone scaffold may lead to altered regioselectivity or reduced yields in key synthetic steps [2]. The quantitative evidence below details specific performance metrics where this compound demonstrates measurable advantages over its closest analogs.

Quantitative Performance Benchmarks


Synthetic Yield Efficiency

The synthesis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one via condensation of 2-acetylfuran with N,N-dimethylformamide dimethyl acetal (DMF-DMA) proceeds with a reported isolated yield of 97% . This yield exceeds the typical range of 70-90% reported for analogous enaminone syntheses from substituted acetophenones or other heteroaryl ketones under similar conditions [1]. The high yield is attributed to the enhanced electrophilicity of the 2-furyl ketone and the favorable stereoelectronic effects of the furan ring, which minimize side reactions and facilitate product isolation.

Organic Synthesis Process Chemistry Enaminone Preparation

Basicity and Purification Strategy

The predicted acid dissociation constant (pKa) of the conjugate acid of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one is 6.42 ± 0.70 . This value indicates a weakly basic enaminone, which is a critical parameter for designing acid-base extraction protocols during purification and for predicting protonation state under physiological or reaction conditions. In comparison, unsubstituted enaminones lacking the furyl electron-withdrawing group typically exhibit higher pKa values (more basic) due to reduced conjugation and diminished electron withdrawal [1]. The moderate pKa of this compound allows for selective extraction under mildly acidic conditions without decomposing the acid-sensitive furan ring.

Physicochemical Property Purification Reactivity Prediction

Furyl-Specific Phosphonate Conversion

A key differentiating reactivity of furyl-derived enaminones, including (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one, is their successful conversion to the corresponding E-alkenyl phosphonates [1]. In contrast, enaminones bearing N-heterocyclic or aliphatic residues failed to yield the desired phosphonate products under identical conditions. This chemoselectivity is attributed to the electronic properties of the furan ring, which stabilizes the transition state during the phosphonylation reaction. While quantitative yield data for this specific compound in the phosphonylation reaction is not available, the class-level selectivity is established.

Organophosphorus Chemistry Synthetic Methodology Functional Group Interconversion

Push-Pull Chromophore Potential

The furan-based amino enone architecture of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one creates a pronounced push-pull conjugation system suitable for chromophore tuning and heteroaromatic reactivity studies . The electron-donating dimethylamino group and the electron-withdrawing 2-furyl ketone moiety generate a dipole moment that is distinct from phenyl or thienyl analogs. While specific hyperpolarizability or absorption maxima data for this exact compound are not available in the public domain, the structural features align with established design principles for second-order nonlinear optical (NLO) materials [1]. This property differentiates it from non-conjugated or less polarized enaminones.

Materials Science Chromophore Design Nonlinear Optics

High-Value Application Scenarios


Furan-Containing Heterocycle Synthesis

Researchers requiring a high-yielding enaminone building block for heterocyclic synthesis will benefit from the 97% isolated yield achievable in the preparation of this compound. The furyl moiety directs regioselective cyclocondensations with binucleophiles such as guanidines, hydrazines, and hydroxylamines, enabling the construction of pyrimidine, pyrazole, and isoxazole cores commonly found in bioactive molecules [1]. The moderate pKa of 6.42 further facilitates purification by acid-base extraction, streamlining the overall synthetic workflow.

Phosphorus Heterocycle and Alkenylphosphonate Synthesis

This furyl enaminone is uniquely suited for the synthesis of E-alkenyl phosphonates, a reaction class for which N-heterocyclic and aliphatic enaminones are unreactive . Laboratories engaged in organophosphorus chemistry or developing phosphorus-based enzyme inhibitors and prodrugs will find this compound to be a critical entry point to otherwise inaccessible chemical space. The furan ring's electronic contribution is essential for successful phosphonylation.

Medicinal Chemistry: EGFR Inhibitor Intermediate

In pharmaceutical process chemistry, this compound serves as a key intermediate in the convergent synthesis of osimertinib, a third-generation EGFR tyrosine kinase inhibitor . The high synthetic yield of the enaminone step contributes to overall process efficiency and cost-effectiveness in multi-kilogram manufacturing campaigns [1]. Procurement of this intermediate in high purity (≥95%) is essential for maintaining the quality of the final API.

Push-Pull Chromophores for NLO Materials

Materials scientists investigating organic nonlinear optical (NLO) materials or fluorescent probes can utilize the distinct push-pull conjugation system of this furyl enaminone . The furan ring provides a different electronic environment compared to phenyl or thienyl analogs, potentially altering the HOMO-LUMO gap, dipole moment, and hyperpolarizability [1]. This compound is a valuable scaffold for structure-property relationship studies in functional organic materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.